An In-Depth Technical Guide to Fmoc-Asu(Oall)-OH: A Key Building Block for Advanced Peptide Synthesis
An In-Depth Technical Guide to Fmoc-Asu(Oall)-OH: A Key Building Block for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Asu(Oall)-OH, or Nα-(9-Fluorenylmethoxycarbonyl)-L-α-aminosuberic acid ω-allyl ester, is a specialized amino acid derivative crucial for advanced solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and the strategic advantage of its unique protecting group combination. The incorporation of α-aminosuberic acid (Asu), a non-proteinogenic amino acid, into peptide chains is of significant interest in medicinal chemistry, particularly in the development of novel therapeutics such as histone deacetylase (HDAC) inhibitors for cancer therapy.
Core Chemical and Physical Properties
Fmoc-Asu(Oall)-OH is a white to off-white powder. Its key identifying information and physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 167368-90-3 |
| Molecular Formula | C₂₆H₂₉NO₆ |
| Molecular Weight | 451.51 g/mol |
| Appearance | White to off-white powder |
| Purity (HPLC) | Typically ≥95.0% |
| Storage | Cool, dry place (≤25°C) |
Note: Specific values for solubility and spectral data such as NMR are not consistently reported across commercial suppliers and should be determined empirically for specific applications.
Synthesis of Fmoc-Asu(Oall)-OH
Representative Experimental Protocol: Synthesis of an Fmoc-Amino Acid ω-Allyl Ester
Step 1: ω-Allyl Esterification of α-Aminosuberic Acid
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Suspend L-α-aminosuberic acid in a suitable solvent system (e.g., a mixture of dioxane and water).
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Add an excess of allyl alcohol and a catalytic amount of a strong acid (e.g., sulfuric acid).
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Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, neutralize the reaction mixture and remove the solvent under reduced pressure.
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Purify the resulting Asu(OAll)-OH by crystallization or column chromatography.
Step 2: Nα-Fmoc Protection
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Dissolve the Asu(OAll)-OH from Step 1 in an aqueous solution of a mild base, such as sodium bicarbonate or sodium carbonate, in a solvent like acetone or dioxane.
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Add a solution of N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the same organic solvent dropwise to the amino acid solution while stirring vigorously at room temperature.
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Allow the reaction to proceed for several hours until completion, as monitored by TLC.
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Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the Fmoc-Asu(Oall)-OH.
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Collect the precipitate by filtration, wash with water, and dry under vacuum to yield the final product.
The workflow for this synthesis can be visualized as follows:
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-Asu(Oall)-OH is in Fmoc-based SPPS. The Fmoc group serves as a temporary protecting group for the α-amino function, which is cleaved at each cycle of amino acid addition using a mild base, typically piperidine. The allyl (Oall) ester, on the other hand, is a semi-permanent protecting group for the ω-carboxyl group of the suberic acid side chain. This protecting group is orthogonal to the Fmoc group, meaning it is stable under the conditions used for Fmoc deprotection.
Experimental Protocol: Incorporation of Fmoc-Asu(Oall)-OH in SPPS
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Resin Preparation: Swell the desired resin (e.g., Rink amide resin for C-terminal amide peptides) in a suitable solvent like N,N-dimethylformamide (DMF).
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Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.
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Coupling of Fmoc-Asu(Oall)-OH:
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Pre-activate Fmoc-Asu(Oall)-OH (typically 3-5 equivalents relative to the resin loading) with a coupling agent such as HBTU/HATU and a base like DIPEA in DMF.
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Add the activated amino acid solution to the deprotected resin.
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Allow the coupling reaction to proceed for 1-2 hours at room temperature. Monitor the coupling efficiency using a qualitative test like the Kaiser test.
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Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.
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Repeat: Continue with the Fmoc deprotection and coupling of the next amino acid in the sequence.
The general workflow for a single coupling cycle in SPPS is depicted below:
Orthogonal Deprotection of the Allyl Group
A key advantage of the allyl protecting group is its stability to the basic conditions of Fmoc removal and the acidic conditions of final peptide cleavage from the resin (typically with trifluoroacetic acid, TFA). The allyl group can be selectively removed on-resin using a palladium(0) catalyst.
Experimental Protocol: On-Resin Allyl Deprotection
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Swell the peptide-resin containing the Asu(Oall) residue in a suitable solvent like dichloromethane (DCM) or DMF.
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Prepare a solution of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a scavenger, like phenylsilane (PhSiH₃), in the reaction solvent.
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Add the catalyst/scavenger solution to the resin and agitate the mixture under an inert atmosphere (e.g., argon or nitrogen) for 1-2 hours at room temperature.
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Wash the resin thoroughly with the solvent, followed by washes with a chelating agent solution (e.g., sodium diethyldithiocarbamate in DMF) to remove residual palladium.
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The deprotected ω-carboxyl group is now available for further modification, such as on-resin cyclization or branching.
Role in Drug Development: α-Aminosuberic Acid in Histone Deacetylase (HDAC) Inhibitors
α-Aminosuberic acid is a key structural component of a class of potent histone deacetylase (HDAC) inhibitors.[1][2] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.
HDAC inhibitors work by blocking the active site of these enzymes, leading to the hyperacetylation of histones. This, in turn, results in a more open chromatin structure, allowing for the transcription of previously silenced tumor suppressor genes. The re-expression of these genes can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[3]
The suberic acid moiety in these inhibitors often serves as a linker that connects a zinc-binding group (which chelates the zinc ion in the HDAC active site) to a "cap" group that interacts with the surface of the enzyme. Peptides containing α-aminosuberic acid can be designed as potent and selective HDAC inhibitors.[1]
Signaling Pathway of HDAC Inhibition
The general mechanism of action of HDAC inhibitors, including those derived from α-aminosuberic acid, is illustrated in the following signaling pathway diagram:
Conclusion
Fmoc-Asu(Oall)-OH is a valuable and versatile building block for the synthesis of complex peptides with significant therapeutic potential. Its orthogonal protecting group strategy allows for the selective modification of the α-aminosuberic acid side chain, enabling the creation of cyclic peptides, branched peptides, and peptide conjugates. The incorporation of α-aminosuberic acid is particularly relevant in the design of histone deacetylase inhibitors, a promising class of anti-cancer agents. This guide provides the foundational knowledge and representative protocols for researchers and drug developers to effectively utilize Fmoc-Asu(Oall)-OH in their synthetic endeavors.
References
- 1. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
